E3 Ligase Ligand 50: A Core Component in Targeted Protein Degradation
E3 Ligase Ligand 50: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand 50 is a specific small molecule that functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Its primary application in biomedical research and drug discovery is as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. E3 Ligase Ligand 50 serves as the anchor that recruits the CRBN E3 ligase, initiating the degradation cascade. This technical guide provides an in-depth overview of E3 Ligase Ligand 50, its mechanism of action, and its application in the context of targeted protein degradation, with a focus on its use in the synthesis of PROTAC BTK Degrader-10.
Physicochemical Properties
A summary of the key physicochemical properties of E3 Ligase Ligand 50 is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2758531-98-3 | [1][2] |
| Molecular Formula | C12H14N2O3 | [1] |
| Molecular Weight | 234.25 g/mol |
Mechanism of Action: The PROTAC Approach
E3 Ligase Ligand 50 is integral to the function of PROTACs that utilize the Cereblon E3 ligase. The general mechanism of action for a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The signaling pathway for a PROTAC utilizing E3 Ligase Ligand 50 to degrade a target protein, such as Bruton's tyrosine kinase (BTK), is as follows:
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Ternary Complex Formation: The PROTAC molecule, which consists of E3 Ligase Ligand 50 linked to a BTK-binding ligand, simultaneously binds to both the CRBN E3 ligase and the BTK protein. This results in the formation of a ternary complex (BTK-PROTAC-CRBN).
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Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the surface of the BTK protein.
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Polyubiquitination: A chain of ubiquitin molecules is attached to the BTK protein, marking it for degradation.
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Proteasomal Degradation: The polyubiquitinated BTK protein is recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.
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Recycling: The PROTAC molecule is then released and can bind to another BTK protein and CRBN E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.
Signaling Pathway of a PROTAC Utilizing E3 Ligase Ligand 50
Caption: Mechanism of PROTAC-mediated protein degradation.
Application in PROTAC BTK Degrader-10
E3 Ligase Ligand 50 is specifically mentioned for its use in the synthesis of PROTAC BTK Degrader-10.[1][2] Bruton's tyrosine kinase is a clinically validated target in various B-cell malignancies. The development of BTK-degrading PROTACs offers a promising therapeutic strategy to overcome resistance mechanisms associated with traditional BTK inhibitors.
Quantitative Data
| Parameter | Description | Example Value (for a different BTK PROTAC) |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | 0.5 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the PROTAC and its target protein or E3 ligase. | 2.28 nM (to BTK) |
Experimental Protocols
The following are detailed methodologies for key experiments that would be performed to characterize a PROTAC such as BTK Degrader-10, synthesized using E3 Ligase Ligand 50.
Synthesis of PROTAC BTK Degrader-10
While the exact synthesis protocol for PROTAC BTK Degrader-10 is proprietary and likely detailed in patent EP4249073, a general synthetic workflow for creating a PROTAC involves three main steps:
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Synthesis of the E3 Ligase Ligand with a Linker Attachment Point: This would involve the synthesis of E3 Ligase Ligand 50 with a reactive functional group (e.g., an amine, carboxylic acid, or alkyne) at a suitable position for linker attachment.
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Synthesis of the Target Protein Ligand with a Linker Attachment Point: A known BTK inhibitor would be similarly functionalized with a complementary reactive group.
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Linker Conjugation: The functionalized E3 ligase ligand and the target protein ligand are then coupled together via a chemical linker. The nature and length of the linker are critical for optimal ternary complex formation and degradation efficacy.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General workflow for PROTAC synthesis and in vitro evaluation.
Western Blot Analysis for BTK Degradation
This is a standard immunoassay to quantify the amount of a specific protein in a sample.
Materials:
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B-cell lymphoma cell lines (e.g., Ramos, TMD8)
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PROTAC BTK Degrader-10
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against BTK
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
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Cell Treatment: Seed cells in multi-well plates and treat with increasing concentrations of PROTAC BTK Degrader-10 for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Harvest the cells, wash with PBS, and lyse in ice-cold lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
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Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize the BTK signal to the loading control to determine the percentage of BTK degradation at each PROTAC concentration.
Quantitative Proteomics for Selectivity Profiling
To assess the selectivity of the PROTAC, a global proteomics approach can be employed.
Protocol:
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Sample Preparation: Treat cells with PROTAC BTK Degrader-10 at a concentration that gives maximal BTK degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.
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Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or similar isobaric labels.
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LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. A selective degrader will show a significant decrease only in the level of the target protein (BTK) and potentially its known downstream effectors.
Conclusion
E3 Ligase Ligand 50 is a valuable chemical tool for the development of Cereblon-recruiting PROTACs. Its application in the synthesis of PROTAC BTK Degrader-10 highlights its potential in creating novel therapeutics for diseases driven by aberrant kinase activity. The methodologies described provide a framework for the synthesis and evaluation of such targeted protein degraders, which are poised to become a significant modality in modern drug discovery. Further research and public disclosure of data from studies involving E3 Ligase Ligand 50 will be crucial for a more comprehensive understanding of its full potential and optimization in future PROTAC design.
